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molecular formula C8H8N2O2 B8714883 3,4-Dimethoxypicolinonitrile

3,4-Dimethoxypicolinonitrile

Cat. No. B8714883
M. Wt: 164.16 g/mol
InChI Key: XMOUHRBJFHBOPA-UHFFFAOYSA-N
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Patent
US07560565B2

Procedure details

1 g of 3,4-dimethoxy-2-cyanopyridine obtained in Example e) and 3.5 g of potassium hydroxide in 15 ml of water are heated to 85° C. for half an hour. It is allowed to cool and in an ice bath hydrochloric acid is added gently to pH=2-3. After concentration to dryness, the residue is extracted three times with hot methanol, allowed to cool, filtered and concentrated. There is obtained a solid used crude.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][N:4]=1)#N.[OH-:13].[K+].Cl.[OH2:16]>>[CH3:10][O:9][C:8]1[C:3]([C:1]([OH:16])=[O:13])=[N:4][CH:5]=[CH:6][C:7]=1[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1OC)OC
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added gently to pH=2-3
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted three times with hot methanol
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
There is obtained a solid used crude

Outcomes

Product
Name
Type
Smiles
COC=1C(=NC=CC1OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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